Condensation Reactions: This method involves the reaction of 3-aminothiophene-2-carboxylates with various reagents such as formamide [], chloroformamidine hydrochloride [], or orthoesters [].
Cyclization Reactions: Intramolecular cyclization of appropriately substituted thienopyridine precursors provides another route to thieno[3,2-d]pyrimidin-4(3H)-ones. This can be achieved by reacting 3-aminothieno[2,3-b]pyridine-2-carbohydrazides with diverse reagents like triethylorthoformate, formic acid, acetic acid, or acetic anhydride [].
Palladium-Catalyzed Cross-Coupling Reactions: This versatile approach allows for the introduction of diverse substituents at various positions of the thieno[3,2-d]pyrimidin-4(3H)-one core. Commonly employed reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [].
Molecular Structure Analysis
Planar Heterocyclic Core: The thieno[3,2-d]pyrimidin-4(3H)-one system typically adopts a planar conformation [, , , , ].
Substituent Effects: The nature and position of substituents on the thieno[3,2-d]pyrimidin-4(3H)-one ring significantly influence its conformation and interactions with biological targets [, , , , ].
Intermolecular Interactions: Crystal structures often reveal the presence of intermolecular interactions such as hydrogen bonding (C–H⋯O, N–H⋯F) and π-π stacking, contributing to the stability of the crystal lattice [, , , ].
Mechanism of Action
Enzyme Inhibition: Thieno[3,2-d]pyrimidin-4(3H)-ones have demonstrated potent inhibitory activity against various enzymes, including phosphodiesterase 7 (PDE7) [, , ], cyclooxygenase-2 (COX-2) [], 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [], and sirtuin 2 (SIRT2) []. This inhibition is often achieved through competitive binding to the enzyme's active site.
Receptor Antagonism: Certain thieno[3,2-d]pyrimidin-4(3H)-ones act as antagonists of specific receptors, such as the melanin-concentrating hormone receptor 1 (MCHR1) [, ]. They bind to the receptor and block the binding of endogenous ligands, thereby modulating downstream signaling pathways.
Physical and Chemical Properties Analysis
Solubility: Substituents that enhance polarity generally improve aqueous solubility [].
Lipophilicity: Lipophilicity, often measured by the partition coefficient (LogP), can be tuned by modifying the substituents. Optimal lipophilicity is crucial for achieving desired pharmacokinetic properties like absorption and distribution [].
Stability: The stability of thieno[3,2-d]pyrimidin-4(3H)-ones can be affected by factors like pH, temperature, and metabolic enzymes. Modifications to enhance stability are often explored during drug development [, ].
Applications
Antimicrobial Agents: Several thieno[3,2-d]pyrimidin-4(3H)-ones have shown promising antibacterial activity against both susceptible and resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [, ]. Additionally, this class of compounds has exhibited potential as antimalarial agents, targeting both the sexual and asexual stages of the parasite Plasmodium falciparum [, , ].
Anticancer Agents: Studies have revealed the anticancer potential of thieno[3,2-d]pyrimidin-4(3H)-ones against a variety of cancer cell lines [, ]. Their ability to inhibit specific enzymes and receptors involved in cancer cell growth and proliferation makes them attractive candidates for further development.
Anti-inflammatory Agents: The potent inhibitory activity of certain thieno[3,2-d]pyrimidin-4(3H)-ones against COX-2 suggests their potential as anti-inflammatory agents []. COX-2 is a key enzyme involved in the production of prostaglandins, which mediate inflammation and pain.
Central Nervous System (CNS) Agents: Thieno[3,2-d]pyrimidin-4(3H)-ones have emerged as potential therapeutic agents for CNS disorders. Their ability to modulate neurotransmitter levels and inhibit enzymes like PDE7 makes them promising candidates for treating conditions like Alzheimer's disease, Parkinson's disease, and depression [, ].
Metabolic Disorders: MCHR1 antagonists based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have shown efficacy in preclinical models of obesity [, ]. These antagonists regulate food intake and energy expenditure, making them potential therapeutic agents for obesity and related metabolic disorders.
Compound Description: This compound served as a lead compound in a study focusing on developing novel treatments for Clostridium difficile infection (CDI). It exhibited improved potency compared to its parent compound (2-methyl-8-nitroquinazolin-4(3H)-one) and demonstrated selectivity over normal gut microflora. Additionally, it showed acceptable stability in simulated gastric and intestinal fluids and CC50s >606 µM against mammalian cell lines. []
Relevance: Both 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one and the target compound, 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, share the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The variations lie in the substituents at the 2nd and 3rd positions of the core structure. []
Compound Description: This compound exhibited notable anticancer activity across a range of cancer cell lines (NCI 60 cell lines) in a study investigating novel thienopyrimidine derivatives for anticancer potential. The study highlighted it as the most active compound within the thieno[2,3-d]pyrimidine-4(3H)-one series, exhibiting a mean growth inhibition of 51.01% across the tested cell lines. It showed particular efficacy against the melanoma cell line MDA-MB-435, achieving a Growth Percent (GP) of -31.02%. []
Relevance: Although this compound features a thieno[2,3-d]pyrimidine core, differing from the thieno[3,2-d]pyrimidine core of 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, both belong to the broader class of thienopyrimidines. They share structural similarities, particularly the presence of a pyrimidinone ring fused to a thiophene ring, and both incorporate a benzyl group at the 2nd position, though with different substitution patterns. []
Compound Description: This series of compounds emerged as potent phosphodiesterase 7 (PDE7) inhibitors, identified through modifications of initial thieno[3,2-d]pyrimidin-4(3H)-one hit compounds. Optimization efforts focused on improving ligand efficiency and incorporating structural features informed by structure-activity relationships and computational modeling. []
Relevance: The 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives share the same core thieno[3,2-d]pyrimidin-4(3H)-one structure as the target compound. The primary difference lies in the substituent at the 3rd position, where the target compound has a (4-chlorobenzyl)oxy group, while this series incorporates a cyclopentylamino group. []
Compound Description: This compound series demonstrated potent and selective antagonist activity against the melanin-concentrating hormone receptor 1 (MCHR1). Research on these compounds was driven by the therapeutic potential of MCHR1 antagonists in addressing obesity, as supported by genetic manipulation studies in mice. []
Relevance: The 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one series and 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one share the thieno[3,2-d]pyrimidin-4(3H)-one core and a 4-chlorophenyl substituent, though at different positions. Both are structurally similar and fall within the same broader chemical class. []
5. Gamhepathiopine (M1) [, , ]
Relevance: Gamhepathiopine and the target compound, 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, share the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The structural variations lie in the substituents at the 2nd and 3rd positions. [, , ]
6. Compound 1g (2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivative with a piperidine at position 6) []
Compound Description: This compound, synthesized as part of a study exploring antiplasmodial agents, is a derivative of the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series, featuring a piperidine substituent at the 6th position. It demonstrated improved cytotoxicity and metabolic stability compared to Gamhepathiopine. []
Compound Description: This compound is a 4-amino-substituted analogue of Gamhepathiopine, designed to address the limitations of the parent compound. It shows good antiplasmodial activity against the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. Importantly, it exhibits improved physicochemical properties, intestinal permeability (assessed using the PAMPA model), and microsomal stability compared to Gamhepathiopine. []
Relevance: Although structurally distinct from 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, this compound is relevant due to its derivation from Gamhepathiopine, which shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with the target compound. This connection highlights the ongoing exploration of thieno[3,2-d]pyrimidines for antiplasmodial activity and the efforts to optimize their properties. []
8. 4-amino-thieno[3,2-d]pyrimidines []
Compound Description: This series of compounds, synthesized and evaluated for their antiplasmodial activities against both erythrocytic and hepatic stages of Plasmodium, represent a class of 4-amino-substituted analogues of Gamhepathiopine. These analogues were developed to address the growing resistance of Plasmodium to existing antimalarial treatments. []
Relevance: Despite structural variations at the 4-position compared to 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, the 4-amino-thieno[3,2-d]pyrimidines are relevant because they belong to the same core thieno[3,2-d]pyrimidine scaffold. This shared core structure underscores the significance of this chemical class in developing antiplasmodial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.